Methylenediurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Chemical Profile of Methylenediurea (MDU)

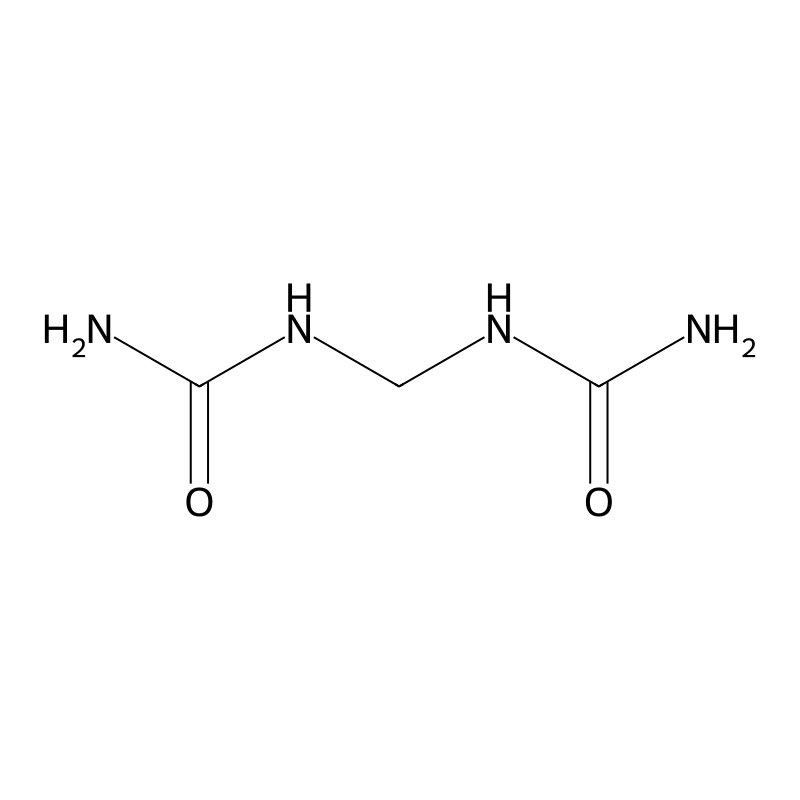

Methylene diurea (MDU) is an organic compound with the formula CH₂(NHC(O)NH₂)₂ [1]. The table below summarizes its core identifiers and properties:

| Property | Description |

|---|---|

| IUPAC Name | N,N''-Methylenediurea [1] |

| Other Names | Methylenebis(urea), (carbamoylamino)methylurea [1] [2] |

| Molecular Formula | C₃H₈N₄O₂ [1] [2] |

| Molar Mass | 132.123 g·mol⁻¹ [1] [2] |

| Appearance | White, water-soluble solid [1] |

| Melting Point | 203 °C (397 °F; 476 K) [1] |

| CAS RN | 13547-17-6 [2] |

| EC Number | 236-918-5 [1] [2] |

Synthesis and Primary Applications

MDU is predominantly synthesized by the condensation of formaldehyde and urea [1]. Its key applications are in industrial manufacturing and agriculture.

- Industrial Chemistry: MDU is a crucial intermediate in producing urea-formaldehyde resins, which are widely used as adhesives and in plastics [1].

- Agriculture: Together with its polymer, dimethylene triurea (DMTU), MDU is a component of some controlled-release fertilizers [1]. Its slow degradation in soil provides a prolonged nitrogen release.

- Emerging Application - Seed Treatment: A recent study demonstrates the formation of a new double compound based on MDU and para-aminobenzoic acid (PABA) with a molar ratio of MDU:PABA = 1:2. This compound, with low hygroscopicity and high swelling capacity, is being investigated as an active ingredient for protecting cotton seeds from infectious diseases [3].

Microbial Degradation Pathway

The biodegradation of MDU in the environment involves a specific enzymatic pathway, as studied in bacteria like Ochrobactrum anthropi isolated from garden soil [4]. The process can be visualized as follows, showing how the bacterium utilizes MDU as a nitrogen source:

MDU degradation pathway in Ochrobactrum anthropi.

Key elements of this pathway include:

- Key Enzyme: The enzyme methylenediurease (MDUase), also known as methylenediurea deiminase, is responsible for the initial degradation of both MDU and DMTU [4].

- Enzyme Induction: The synthesis of MDUase is specifically induced when the bacterium uses methyleneureas as its sole nitrogen source [4].

- Product Processing: The degradation products are further broken down by highly expressed enzymes including urease and formaldehyde dehydrogenase, while high-affinity transport systems scavenge for ammonia and urea [4].

Potential in Drug Development

While direct use of MDU as a drug is not established, one study demonstrates the relevance of its molecular scaffold in pharmaceutical discovery. A computational screen identified small-molecule inhibitors of MyD88-dependent signaling pathways, which are critical in pro-inflammatory diseases and toxic shock [5].

The inhibitor T5910047 was identified, and a similarity search in the PubChem database discovered more potent, drug-like compounds such as T6167923. These compounds disrupt MyD88 homodimerization and showed efficacy in protecting mice from lethal toxic shock [5]. This suggests that the MDU-related chemical structure can serve as a core template for developing new therapeutic agents.

References

- 1. Methylene diurea - Wikipedia [en.wikipedia.org]

- 2. | C3H8N4O2 this compound [chemspider.com]

- 3. Obtaining an active ingredient for cotton seed... [chemjournal.kz]

- 4. Microbial urea-formaldehyde degradation involves a new enzyme... [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule inhibitors of MyD88-dependent signaling ... [nature.com]

Methylene Urea Hydrolyzing Enzyme (MUase): Key Characteristics

The table below summarizes the core biochemical and functional properties of MUase as described in the available literature [1] [2].

| Characteristic | Description |

|---|---|

| Enzyme Name | Methylene Urea-hydrolyzing enzyme (MUase) |

| Source Organism | Agrobacterium tumefaciens (also known as Rhizobium radiobacter) [1] [2] |

| Localization | Intracellular [1] |

| Induction | Induced when MU is used as the sole nitrogen source [1] |

| Nitrogen Source for Production | Maximum specific activity achieved with NH4Cl or urea [1] |

| Native Molecular Structure | Tetrameric [2] |

| Function | Hydrolyzes condensation products of urea and formaldehyde (ureaform/methylene ureas), which are slow-release nitrogen fertilizers [1] [2] |

Experimental Protocol: MUase Activity Assay

While a complete step-by-step purification protocol is available in the primary literature [2], the general principle for studying MUase activity involves the following methodology.

Experimental workflow for MUase activity assessment

The core experimental approach involves cultivating the bacterium under inducing conditions and then measuring the enzyme's hydrolytic activity.

- Culture Conditions: The MU-degrading bacterium, Agrobacterium tumefaciens, is cultured in a medium where methylene urea (MU) serves as the sole nitrogen source to induce enzyme production [1].

- Enzyme Preparation: Cells are harvested and lysed to release intracellular proteins. The MUase enzyme is then purified from this lysate [1] [2].

- Activity Assay: The enzymatic reaction is carried out by incubating the purified enzyme with MU substrates. The hydrolysis activity is typically measured by monitoring the release of products, such as ammonia, which can be quantified using standard colorimetric methods [2].

Research Context and Considerations

The available research provides a foundational understanding of MUase, but it's important to be aware of its context and limitations for your drug development work.

- Primary Research Focus: The studied MUase is of bacterial origin and its characterization was driven by agricultural interests, specifically understanding the biodegradation of slow-release fertilizers in soil [1] [2]. The enzyme is noted as a potential tool for modifying urea-formaldehyde resins to improve their biodegradability [2].

- Pathogenicity Note: The source organism, Agrobacterium tumefaciens, is a known plant pathogen. The specific strain studied was confirmed to be pathogenic via a bioassay, a crucial factor for safety considerations in any application [1].

- Information Gap: The search results did not contain any information linking MUase directly to human signaling pathways, drug mechanisms, or therapeutic targets.

References

methylenediurease MDUase enzyme mechanism

Enzyme Mechanism and Functional Role

Methylenediurease (EC 3.5.3.21), also known as methylenediurea deaminase, is a bacterial enzyme that degrades urea-formaldehyde condensation products [1] [2] [3].

The primary reaction catalyzed by methylenediurease is the hydrolysis of this compound (MDU), which can be represented by the following steps [2]:

- This compound + H₂O ⇌ N-(carboxyaminomethyl)urea + NH₃

- N-(carboxyaminomethyl)urea ⇌ N-(aminomethyl)urea + CO₂

- N-(aminomethyl)urea + H₂O ⇌ urea + NH₃ + formaldehyde

In the bacterium Ochrobactrum anthropi, this enzyme is located in the periplasm and its synthesis is specifically induced when methyleneureas (MU) are used as the sole nitrogen source [1] [3]. The degradation products—ammonia, urea, and formaldehyde—are further metabolized by other highly expressed enzymes, including urease, and NAD-specific formaldehyde and formate dehydrogenase [1] [3]. The organism also synthesizes high-affinity transport systems for urea and ammonia to scavenge these products from the environment [1].

Quantitative Biochemical Data

The table below summarizes key functional and biochemical characteristics of methylenediurease:

| Aspect | Description |

|---|---|

| Systematic Name | This compound aminohydrolase [2] |

| EC Number | EC 3.5.3.21 [2] |

| Reaction Catalyzed | Hydrolytic degradation of this compound (MDU) and dimethylenetriurea (DMTU) [1] |

| Final Products | Urea, ammonia, formaldehyde, carbon dioxide [1] |

| Cellular Location | Periplasm (in Ochrobactrum anthropi) [1] |

| Inducing Condition | Growth on methyleneureas (MU) as sole nitrogen source [1] |

Modern Experimental Context

While detailed wet-lab protocols for methylenediurease are not available in the search results, modern bioinformatics and computational approaches offer methods for studying enzymes of unknown or poorly characterized function, which could be applied to similar proteins.

- Computational Function Prediction: Kernel-based machine learning methods, such as Hierarchical Max-Margin Markov (HM3) and Maximum Margin Regression (MMR), can predict enzyme function with high accuracy (over 85% for full EC number classification) by using features like amino acid sequence and predicted conserved residues (GTG features) [4].

- Structure-Based Substrate Docking: For enzymes with a known or predicted 3D structure, docking simulations that use high-energy intermediate forms of potential metabolites (rather than ground-state structures) can successfully identify native substrates. This method was used to discover the deaminase activity of the Tm0936 enzyme from Thermotoga maritima [5].

The DOT script below represents the logical workflow for this structure-based function prediction approach.

Workflow for predicting enzyme function via substrate docking.

A Path Forward for Research

The most current information specifically about methylenediurease is from 1998. To build a modern research program, I suggest these directions:

- Explore Homologous Enzymes: Use protein databases (like UniProt) to find modern sequences and potential AlphaFold2-predicted structures of methylenediurease and its homologs to serve as new starting points [6].

- Apply Computational Methods: Utilize the structure-based docking [5] and machine learning function prediction methods [4] described to validate and potentially expand the understanding of this enzyme's substrate range.

- Investigate Related Pathways: The degradation of urea-formaldehyde involves a coordinated system. Research could focus on the regulation of this pathway or the biotechnological application of the bacteria or enzyme consortium in bioremediation [1] [3].

References

- 1. Microbial Urea-Formaldehyde Degradation Involves a New Enzyme ... [link.springer.com]

- 2. This compound deaminase - Wikipedia [en.wikipedia.org]

- 3. Microbial urea-formaldehyde degradation involves a new enzyme... [pubmed.ncbi.nlm.nih.gov]

- 4. Towards structured output prediction of enzyme function [bmcproc.biomedcentral.com]

- 5. -based activity Structure for an prediction of unknown... enzyme [pmc.ncbi.nlm.nih.gov]

- 6. GitHub - n1ghtf4l1/mutating-doodle: Identify the thermostable mutations... [github.com]

methylene urea degradation pathway in soil

Microbial Degradation Pathway

The following diagram illustrates the sequential breakdown of methylene urea in soil, from initial polymer to final plant-available forms.

Diagram of Methylene urea soil degradation pathway

The degradation process begins with soil microbes secreting specialized enzymes that hydrolyze the MU polymer [1]. This initial breakdown step is often the rate-limiting stage, determining the overall speed of nitrogen release [2].

Released urea is rapidly converted to ammonium (NH₄⁺) by the ubiquitous enzyme urease in the soil [1]. This ammonium is then available for plant uptake. Finally, through the process of nitrification, specific soil bacteria oxidize ammonium into nitrate (NO₃⁻), the other primary form of nitrogen that plants can absorb [1].

Key Experimental Methods

Studying this pathway requires methods to track both the chemical changes and the microbial community dynamics.

- PCR-Denaturing Gradient Gel Electrophoresis (PCR-DGGE): This technique was used to analyze shifts in the overall bacterial community structure in soil treated with MU compared to control samples. It helps identify which bacterial populations are responding to the presence of the fertilizer [3].

- Plate Counting and Isolation of Degraders: Researchers used culture-based methods to isolate pure strains of bacteria capable of using MU as a nitrogen source. This allows for the direct identification and study of key degraders like Ochrobactrum anthropi and Agrobacterium tumefaciens [3].

- Enzyme Purification and Characterization: The ureaform-degrading enzyme from Ochrobactrum anthropi was purified and its properties studied to confirm its specific role in cleaving the methylene-urea bonds [2].

- Soil Incubation and ¹⁵N Tracer Studies: Soil samples are incubated under controlled conditions (e.g., different temperatures). Using ¹⁵N-labeled MU allows researchers to precisely track the conversion of fertilizer nitrogen into ammonium, nitrate, and other forms over time, calculating mineralization rates [2].

Factors Influencing Degradation Rate

The speed of MU degradation is not constant and is affected by environmental conditions.

| Factor | Effect on Degradation Rate | Experimental Evidence |

|---|---|---|

| Temperature | Increased temperature significantly accelerates the rate of MU mineralization. | A 6-month incubation study showed 63% of MU-S nitrogen was mineralized at 30°C, compared to only 52% at 20°C [2]. |

| MU Polymer Chain Length/Solubility | Shorter polymer chains (higher solubility) are degraded and mineralized faster than longer chains. | In a greenhouse study, the fertilizer N efficiency for a "Short" (S) MU type was 65-67%, whereas types with longer chains ("Medium" and "Long") released nitrogen more slowly [2]. |

| Soil Microbial Biomass | The size and activity of the general soil microbial biomass have a minimal effect on the MU degradation rate. | The same study found that soils with low (fallow) and high (cover crop) microbial activity showed no significant difference in MU mineralization rates [2]. |

Research Summary

- Pathway: Methylene urea degradation is a microbially driven, enzymatic process that follows a clear pathway from polymer to urea, then to ammonium, and finally to nitrate.

- Key Actors: Specific bacteria like Ochrobactrum anthropi and their extracellular enzymes are primarily responsible for the initial breakdown.

- Rate Control: The degradation speed is highly dependent on temperature and the initial solubility/polymer chain length of the MU product, but is largely independent of the total size of the soil microbial biomass.

References

Rhizobium radiobacter methylene urea degradation

Bacterial Strain and Enzyme Overview

Rhizobium radiobacter (also known as Agrobacterium tumefaciens) is a soil-dwelling bacterium that can utilize methylene urea (MU), a slow-release nitrogen fertilizer, as a nitrogen source [1] [2].

A key study isolated and characterized a methylene urea-hydrolyzing enzyme from R. radiobacter [1]. This enzyme initiates the degradation of MU, which is a condensation product of urea and formaldehyde, making the nitrogen available for microbial and plant use [1] [2]. The table below summarizes the core information about the bacterial strain and the enzyme.

| Characteristic | Description |

|---|---|

| Organism | Rhizobium radiobacter (syn. Agrobacterium tumefaciens) [1] |

| Isolated Enzyme | Methylene urea-hydrolyzing enzyme [1] |

| Primary Function | Hydrolyzes the condensation products of urea and formaldehyde (ureaform) [1] |

| Significance | Enables the bacterium to use slow-release fertilizers as a nitrogen source; responsible for the initial step in MU degradation in soil [1] [2] |

Enzyme Characterization and Degradation Data

The purification and characterization of the methylene urea-hydrolyzing enzyme revealed several key physicochemical properties. The degradation process and its efficiency are influenced by environmental factors such as temperature [1] [2].

| Parameter | Findings / Characteristics |

|---|---|

| Native Molecular Mass | Approximately 220 kDa [1] |

| Subunit Structure | Tetrameric (composed of four identical subunits) [1] |

| Temperature Optimum | Highest mineralization rates observed at 30°C compared to 20°C [2] |

| Degradation Kinetics | Data suggests degradation follows first-order reaction kinetics; however, modeling with simple exponential decay equations may not fully capture the complexity [2] |

| Mineralization Rate (Example) | In a 6-month soil incubation, 52-63% of the nitrogen in a short MU formulation was mineralized, depending on temperature [2] |

The following diagram outlines the general experimental workflow for isolating the bacterium and characterizing its MU-degrading function, based on methodologies from the research:

Figure 1: A generalized experimental workflow for isolating R. radiobacter and characterizing its methylene urea-degrading enzyme.

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is a synthesis of key methodological details.

Isolation of R. radiobacter Utilizing Methylene Urea

The MU-degrading strain of R. radiobacter was isolated from soil using a selective enrichment culture technique [1] [2].

- Culture Medium: A minimal medium with MU as the sole nitrogen source.

- Incubation: Cultures are typically incubated aerobically at around 28°C [1] [3].

- Purification: Isolated colonies are purified on solid agar medium and identified through standard microbiological and genetic methods (e.g., 16S rRNA sequencing) [1] [3].

Purification of the Methylene Urea-Hydrolyzing Enzyme

The enzyme was purified from cell-free extracts of R. radiobacter [1]. A typical protocol involves the steps shown in the diagram below.

Figure 2: A generalized flow diagram for the purification of the methylene urea-hydrolyzing enzyme from R. radiobacter.

Enzyme Activity Assay and Degradation Studies

Enzyme activity is determined by measuring the rate of hydrolysis of MU or related ureaform substrates [1] [2].

- Activity Measurement: Methods may include spectrophotometric analysis or monitoring the release of ammonia or urea from the substrate [1] [2].

- Soil Incubation Studies: To study degradation in a more natural environment, MU fertilizers can be mixed with soil and incubated under controlled conditions (e.g., at 20°C and 30°C). The mineralization rate is tracked by measuring extractable ammonium and nitrate over time [2].

Research Applications and Notes

- Bioremediation and Agriculture: Understanding this bacterial pathway is relevant for managing the nutrient release from slow-release fertilizers in agricultural systems and for potential bioremediation applications [1] [2].

- Contrast with Other Bacteria: The enzyme from R. radiobacter is noted to be different from a similar enzyme found in Ochrobactrum anthropi in terms of its regulation and physicobiochemical properties [1].

References

Comprehensive Technical Guide: Methylenediurea Degradation by Ochrobactrum anthropi

Introduction to Ochrobactrum anthropi and Its Biodegradation Potential

Ochrobactrum anthropi is a remarkable Gram-negative, aerobic, non-fermentative bacterium that exhibits extraordinary metabolic versatility beyond its clinical significance as an opportunistic pathogen [1] [2]. Originally classified in the genus Brucella, this motile, oxidase-positive bacterium has been reclassified as Ochrobactrum anthropi despite some ongoing taxonomic discussions [3]. While it can cause infections in immunocompromised humans, particularly through contaminated medical devices [1] [4] [5], its environmental distribution and biodegradation capabilities have attracted significant scientific interest for bioremediation applications.

This bacterium has demonstrated exceptional capacity to degrade various recalcitrant environmental pollutants, including phthalate esters used as plasticizers [6], pyrethroid insecticides [7], and notably, urea-formaldehyde condensation products known as ureaform [8]. The isolate Ochrobactrum anthropi UF4 specifically degrades methylenediurea and related ureaform compounds, which are slow-release nitrogen fertilizers that can persist in agricultural environments [8]. This degradation capability is mediated by a specific inducible enzyme system that enables the bacterium to utilize these compounds as nutrient sources.

This compound Degradation Enzyme System

Enzyme Identification and Characterization

The key enzyme responsible for this compound degradation in O. anthropi strain UF4 has been identified as This compound amidinohydrolase, also classified as This compound deiminase [8]. This inducible enzyme catalyzes the hydrolysis of urea-formaldehyde condensation products of varying molecular sizes, including this compound, dimethylenetriurea, and trimethylenetetraurea.

Molecular Properties:

- Native Molecular Mass: 140 ± 25 kDa as determined by size exclusion chromatography [8]

- Subunit Structure: Composed of identical subunits of 38 ± 5 kDa, indicating a tetrameric quaternary structure [8]

- Induction Profile: Enzyme synthesis is specifically induced during bacterial growth in the presence of ureaform substrates [8]

- Regulation: No complete repression of enzyme synthesis observed in the presence of ammonium, suggesting unique regulatory mechanisms [8]

Catalytic Activity and Reaction Products

The this compound deiminase exhibits broad substrate specificity, hydrolyzing various urea-formaldehyde condensation products with the following stoichiometries:

Table: Substrate Specificity and Reaction Stoichiometry of this compound Deiminase

| Substrate | Ammonium | Formaldehyde | Urea | Other Products |

|---|---|---|---|---|

| This compound | 2 mol | 1 mol | 1 mol | - |

| Dimethylenetriurea | 4 mol | 2 mol | 1 mol | - |

| Trimethylenetetraurea | 6 mol | 3 mol | 1 mol | - |

| Ureidoglycolate | - | - | 1 mol | Glyoxylate (1 mol) |

| Allantoate | 1 mol | - | 1 mol | Glyoxylate (1 mol) |

The enzyme also demonstrates activity toward other substrates including ureidoglycolate and allantoate, indicating potential involvement in broader nitrogen metabolic pathways [8]. For ureidoglycolate, the hydrolysis yields glyoxylate and urea, while allantoate degradation produces glyoxylate, urea, and ammonium [8].

Experimental Protocols for this compound Degradation Studies

Bacterial Strain Isolation and Cultivation

Isolation Protocol:

- Sample Collection: Collect soil samples from agricultural areas with history of urea-formaldehyde fertilizer application [8]

- Enrichment Culture: Inoculate samples into mineral salt medium supplemented with 500 mg/L ureaform as sole carbon and nitrogen source [8]

- Selection and Purification: Isolate individual colonies capable of growth on ureaform-containing inorganic salt agar plates [8]

- Strain Identification: Confirm identity through biochemical tests and 16S rDNA sequencing [8] [6]

Growth Medium Composition:

- Mineral Salt Base: Adapt from protocols used for phthalate degradation studies [6]

- Carbon/Nitrogen Source: 200-500 mg/L ureaform compounds [8]

- Optimal Conditions: pH 6.0, temperature 30°C (based on related O. anthropi degradation studies) [6]

Enzyme Purification and Characterization

Purification Workflow:

- Cell Harvesting: Collect bacterial cells during late logarithmic growth phase by centrifugation [8]

- Cell Disruption: Use ultrasonic treatment or French press for cell lysis [8]

- Ammonium Sulfate Precipitation: Initial fractionation at 40-80% saturation [8]

- Chromatographic Steps:

- Size exclusion chromatography (molecular mass determination) [8]

- Ion-exchange chromatography for further purification

- Affinity chromatography if specific ligands available

Enzyme Assay Conditions:

- Substrate: this compound at 0.1-10 mM concentration range [8]

- Reaction Buffer: Appropriate pH buffer based on enzyme optimum

- Detection Methods: HPLC for substrate depletion and product formation [8] [6]

- Product Analysis: Quantify ammonium, formaldehyde, and urea production [8]

Experimental workflow for isolation of ureaform-degrading bacteria and enzyme characterization

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) Conditions (adapted from phthalate degradation protocols) [6]:

- Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile/water gradient (40:60 to 90:10 v/v over 20 min)

- Flow Rate: 1.0 mL/min

- Detection: UV detector at 235 nm

- Sample Preparation: Filter through 0.22 μm membrane before injection

Metabolite Quantification:

- Ammonium: Spectrophotometric methods (e.g., Nessler's reagent) [8]

- Formaldehyde: Acetylacetone method or HPLC detection [8]

- Urea: Diacetyl monoxime method or enzymatic assays [8]

Degradation Pathway and Metabolic Engineering

Proposed Degradation Pathway

The enzymatic degradation of this compound and related ureaform compounds follows a hydrolytic pathway:

Proposed enzymatic degradation pathway for ureaform condensation products

The degradation proceeds through stepwise hydrolytic cleavage of the condensation products, releasing ammonium, formaldehyde, and urea in stoichiometric proportions relative to the polymer size [8]. The urea can be further metabolized through urease activity, while formaldehyde may be assimilated through various metabolic pathways or potentially detoxified via formaldehyde dehydrogenase.

Genetic Regulation and Induction

The this compound deiminase system demonstrates several notable regulatory characteristics:

- Specific Induction: Enzyme synthesis is specifically induced by ureaform presence in growth medium [8]

- Ammonium Insensitivity: Unlike many nitrogen metabolic enzymes, no complete repression by ammonium [8]

- Potential Genetic Organization: Genes likely organized in operon structure with regulatory elements

Comparative Biodegradation Capabilities of Ochrobactrum anthropi

O. anthropi demonstrates remarkable metabolic versatility in degrading various environmental contaminants beyond ureaform compounds:

Table: Comparative Biodegradation Capabilities of Ochrobactrum anthropi Strains

| Strain | Target Pollutant | Degradation Efficiency | Key Enzyme | Optimal Conditions |

|---|---|---|---|---|

| UF4 [8] | Ureaform condensation products | High (specific activity) | This compound amidinohydrolase | Induced by ureaform |

| L1-W [6] | Di-2-ethylhexyl phthalate (DEHP) | 98.7% (200 mg/L in 72 h) | Phthalate esterases | pH 6.0, 30°C, 10 g/L NaCl |

| YZ-1 [7] | Pyrethroid insecticides | Broad spectrum degradation | Pyrethroid-hydrolyzing esterase (PytY) | pH 7.5, 35°C |

| Unspecified [8] | Ureidoglycolate, Allantoate | Significant activity | This compound deiminase | - |

Optimization Strategies for Enhanced Degradation

Based on related degradation studies with O. anthropi strains, several optimization strategies can be applied to enhance this compound degradation:

Physical-Chemical Parameters:

- Temperature: Optimize at 30-35°C range [6] [7]

- pH: Maintain at slightly acidic to neutral conditions (pH 6.0-7.5) [6] [7]

- Salinity: Some strains show halotolerance up to 100 g/L NaCl [6]

Nutritional Optimization:

- Carbon/Nitrogen Balance: Optimize ureaform concentration (200-400 mg/L based on analogous studies) [6]

- Trace Elements: Ensure adequate micronutrients for enzyme cofactors

- Oxygenation: Maintain aerobic conditions for optimal growth [1] [2]

Research Applications and Future Directions

Potential Bioremediation Applications

The this compound degradation capability of O. anthropi has significant potential for several environmental applications:

Agricultural Remediation:

- Soil Bioremediation: Cleanup of ureaform accumulation in agricultural soils

- Groundwater Protection: Prevent leaching of persistent ureaform compounds

- Sustainable Agriculture: Development of enhanced bioremediation strategies for fertilizer-impacted sites

Industrial Applications:

- Wastewater Treatment: Treatment of industrial effluents containing urea-formaldehyde residues

- Biotechnological Development: Potential for enzyme immobilization and bioreactor applications

Future Research Priorities

Several research directions warrant further investigation:

- Genetic Characterization: Cloning and sequencing of the this compound deiminase gene(s)

- Protein Engineering: Enzyme modification for enhanced stability and activity

- Pathway Elucidation: Complete mapping of degradation pathways and regulatory mechanisms

- Field Applications: Development of effective bioremediation formulations for field use

- Comparative Genomics: Understanding the evolution of degradation capabilities in Ochrobactrum species

Conclusion

Ochrobactrum anthropi strain UF4 represents a valuable microbial resource for addressing environmental contamination by urea-formaldehyde condensation products. The this compound amidinohydrolase enzyme demonstrates specific induction and significant catalytic activity against various ureaform compounds, with potential applications in agricultural and environmental biotechnology. Further research into the genetic basis, regulation, and application of this degradation system promises to enhance our ability to remediate ureaform-contaminated environments effectively.

References

- 1. – An Emerging Opportunistic Pathogen in... Ochrobactrum anthropi [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Correct Identification of Ochrobactrum From... anthropi [frontiersin.org]

- 3. Brucella anthropi - Wikipedia [en.wikipedia.org]

- 4. Typing of Ochrobactrum clinical isolates using automated... anthropi [bmcmicrobiol.biomedcentral.com]

- 5. infection following corneal transplantation... Ochrobactrum anthropi [bmcophthalmol.biomedcentral.com]

- 6. Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly... [bmcresnotes.biomedcentral.com]

- 7. Molecular Cloning and Characterization of a Newly... | PLOS One [journals.plos.org]

- 8. Purification and characterization of an enzyme from a strain... | CoLab [colab.ws]

methylene diurea solubility and chain length

Methylene Diurea and Solubility Basics

Methylene diurea (MDU), with the formula CH₂(NHC(O)NH₂)₂, is the simplest member in a family of polymers formed from urea and formaldehyde [1]. Its properties are central to understanding the behavior of the larger polymer group.

The core principle is that as the polymer chain length increases, the water solubility of the compound decreases [2]. Shorter-chain polymers like MDU are more readily soluble, while longer-chain polymers become increasingly inert and slow to release nitrogen.

The table below summarizes the key urea-formaldehyde reaction products and their characteristics:

| Product Type | Typical Total Nitrogen | Cold Water Insoluble Nitrogen (CWIN) | Polymer Chain Length | General Solubility & Release Characteristics |

|---|---|---|---|---|

| Methylene Diurea (MDU) [2] | ~39-40% | 25-60% of total N | Short to intermediate | More soluble; faster nutrient release via microbial decomposition. |

| Methylene Urea Polymers [2] | ~39-40% | 25-60% of total N | Intermediate | Sparingly soluble; release rate depends on chain length. |

| Ureaform (UF) [2] | ≥35% | ≥60% of total N | Long | Very low solubility; slowest nutrient release. |

| IBDU (Similar structure to MDU) [2] | ~31% | ~90% of total N | Single molecule (not a polymer) | Low solubility; release controlled by hydrolysis, not microbes. |

Release Mechanisms and Experimental Factors

For urea-formaldehyde polymers like those derived from MDU, the primary mechanism of release is microbial decomposition in the soil [2]. Once dissolved, soil microbes break the polymers down, releasing plant-available nitrogen. This means factors that affect microbial activity—such as soil temperature, moisture, pH, and aeration—directly control the solubility and release rate.

In contrast, a similar compound like Isobutylidene Diurea (IBDU) releases nitrogen through a different mechanism: hydrolysis (chemical breakdown by water), which is accelerated by low pH and high temperature [2]. This highlights the importance of context in experimental design.

The following diagram illustrates the decision-making workflow for analyzing the solubility and release of methylene urea compounds.

References

microbial metabolism of urea-formaldehyde condensates

Microbial Degradation Pathway of Urea-Formaldehyde

The diagram below illustrates the core enzymatic degradation pathway and the subsequent fate of the products.

Microbial degradation pathway of urea-formaldehyde condensates.

Key Enzyme: Methylenediurease

The initial breakdown of UF condensates is catalyzed by a specialized enzyme.

| Feature | Description |

|---|---|

| Enzyme Name | Methylenediurease (MDUase); also termed methylenediurea deiminase [1] [2]. |

| Function | Degrades methyleneurea (MU) chains, including this compound (MDU), dimethylenetriurea (DMTU), and higher polymers [1] [2]. |

| Organism | Identified in soil bacteria such as Ochrobactrum anthropi [1] [2]. |

| Cellular Location | Located in the bacterial periplasm [1] [2]. |

| Induction | Synthesis is specifically induced when methyleneureas are used as the sole nitrogen source for growth [1] [2]. |

Metabolic Fate of Degradation Products

The products released by methylenediurease are further processed by other microbial enzymes, summarized in the table below.

| Degradation Product | Metabolic Fate & Enzymes Involved | Physiological Role |

|---|---|---|

| Urea | Hydrolyzed by urease to ammonia and carbon dioxide [3]. | Increases environmental pH; provides nitrogen for assimilation [3]. |

| Formaldehyde | Oxidized by NAD-specific formaldehyde dehydrogenase and formate dehydrogenase to CO₂ [1] [2]. | Detoxification; generation of energy and carbon precursors [1]. |

| Ammonia | Assimilated into biomass; high-affinity transport systems are synthesized to scavenge ammonia and urea [1] [2]. | Serves as a fundamental nitrogen source for microbial growth [1] [2]. |

Experimental Insights & Methodologies

Key insights into this metabolic process come from specific experimental approaches.

- Model Organism and Cultivation: A common methodology involves isolating bacteria (e.g., Ochrobactrum anthropi) from garden soil. These bacteria are cultured in a medium where a UF condensate, such as this compound (MDU) or dimethylenetriurea (DMTU), serves as the sole nitrogen source. This forces the microbes to rely on the UF polymer for survival, inducing the relevant enzymatic pathways [1] [2].

- Enzyme Location and Identification: The subcellular location of methylenediurease (peri-plasmic) is often determined using techniques like osmotic shock, which selectively releases periplasmic contents. Its specific activity against different UF polymers (MDU, DMTU) is then measured in cell-free extracts [1] [2].

- Measuring Cofactor Expression: The activity of key downstream enzymes like urease, formaldehyde dehydrogenase, and formate dehydrogenase is typically measured to confirm the organism's capacity to utilize the breakdown products. This is often done by tracking cofactor turnover (e.g., NAD to NADH) in the presence of the substrate [1] [2].

Relevance to Drug Development

The microbial metabolism of UF condensates intersects with pharmaceutical science primarily through the action of formaldehyde-releasing compounds.

- Antimicrobial Mechanisms: Compounds like polynoxylin (a UF condensate) and other formaldehyde-releasers (e.g., diazolidinyl urea, DMDM) exert a cumulative antimicrobial effect. Their activity depends on the slow release of formaldehyde in aqueous environments, which is the putative active component [4] [5] [6].

- Application in Resistant Infections: Formaldehyde-releasing agents (FARs) are being investigated as a potential therapeutic option for managing antibiotic-resistant keratitis. Studies show that FARs like diazolidinyl urea (DAU) and sodium hydroxymethylglycinate (SMG) can achieve high kill rates (>94%) against pathogens like MRSA and VRE, offering a promising alternative or adjunct to traditional antibiotics [6].

References

- 1. - Microbial Involves a New Enzyme... Urea Formaldehyde Degradation [link.springer.com]

- 2. - Microbial degradation involves a new enzyme... urea formaldehyde [pubmed.ncbi.nlm.nih.gov]

- 3. Urease in Health and Disease | PLOS Pathogens Microbial [journals.plos.org]

- 4. Biological activity of polynoxylin--an insoluble urea - formaldehyde ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) biological activity of polynoxylin—an insoluble ureaformaldehyde... [academia.edu]

- 6. Ex vivo anti- microbial efficacy of various formaldehyde releasers... [bmcophthalmol.biomedcentral.com]

Comprehensive Synthesis Optimization and Application Notes for Methylenediurea (Urea-Formaldehyde) Slow-Release Fertilizers

Introduction and Chemistry Background

Urea-formaldehyde (UF) compounds represent one of the most widely utilized classes of slow-release nitrogen fertilizers in agricultural applications worldwide. These polymers are synthesized through the step-wise addition and condensation reactions between urea and formaldehyde, resulting in methylenediurea (MDU) and related oligomers with varying chain lengths and solubility properties. The fundamental chemistry involves an initial methylolation reaction where formaldehyde attacks the amino groups of urea to form methylol urea derivatives, followed by a condensation reaction where these intermediates polymerize through the formation of methylene bridges (-N-CH₂-N-) and, to a lesser extent, dimethylene ether bridges (-N-CH₂-O-CH₂-N-). The rate of nitrogen release from UF fertilizers in soil depends on the degree of polymerization and is regulated by microbial activity, making it compatible with crop nutrient uptake patterns [1] [2].

The slow-release characteristics of UF fertilizers address critical limitations of conventional nitrogen fertilizers, including leaching losses, volatilization, and environmental pollution. Research indicates that UF fertilizers can achieve nitrogen use efficiency exceeding 50%, significantly higher than conventional urea applications. Additionally, these compounds improve soil structure by promoting aggregation and enhancing permeability for root penetration. The controlled nutrient release pattern synchronizes nitrogen availability with crop demand, reducing the frequency of application while maintaining optimal growth conditions. This synchronization is particularly valuable in agricultural systems where precision nutrient management is essential for both economic and environmental sustainability [3] [4].

Optimization of Synthesis Parameters

Critical Reaction Factors

The synthesis of urea-formaldehyde fertilizers with tailored release properties depends on several interconnected reaction parameters that collectively determine the degree of polymerization, molecular structure, and consequently, the nutrient release characteristics. Through systematic optimization using response surface methodology (RSM), researchers have identified four primary factors that significantly influence the product properties: the urea-to-formaldehyde (U/F) molar ratio, reaction temperature, reaction time, and the pH conditions during the condensation stage. These factors collectively determine the balance between cold-water-insoluble nitrogen (CWIN) and hot-water-insoluble nitrogen (HWIN), which serve as key indicators for the slow-release properties of the resulting fertilizer [3] [4].

The U/F molar ratio represents the most critical parameter, directly influencing the chain length and cross-linking density of the polymer network. Higher formaldehyde proportions (lower U/F ratios) generally promote increased polymerization, resulting in higher proportions of water-insoluble nitrogen fractions. The reaction temperature affects the reaction kinetics and equilibrium constants, with optimal ranges balancing sufficient reaction rates against potential formaldehyde loss through volatilization. The reaction time determines the extent of polymerization, while the pH profile controls the relative rate of condensation versus hydrolysis reactions. The complex interplay between these factors necessitates a multivariate optimization approach rather than traditional one-variable-at-a-time experimentation [3] [4] [2].

Table 1: Optimal Reaction Conditions for UF Synthesis from Experimental Studies

| Parameter | Symbol | Range Tested | Optimal Value (PMC) | Optimal Value (Nature) | Impact on Product Properties |

|---|---|---|---|---|---|

| U/F Molar Ratio | U/F | 1.4-1.7 | 1.68 | 1.33 | Determines polymerization degree and nitrogen solubility |

| Reaction Temperature (°C) | T | 35-55°C | 42.5°C | 43.5°C | Affects reaction rate and molecular weight distribution |

| Reaction Time | t | 30-90 min | 66.2 min | 98.4 min (1.64 h) | Controls extent of condensation and chain length |

| pH (Condensation) | pH | 3-5 | 3.3 | Not specified | Influences condensation rate and bond type formation |

Optimal Conditions and Model Validation

The optimization of UF synthesis has been systematically investigated using Box-Behnken design (BBD) and central composite design (CCD) within the broader framework of response surface methodology. These experimental approaches have enabled researchers to develop highly significant (p < 0.05) quadratic polynomial models that accurately predict the CWIN and HWIN content based on the reaction parameters. The model developed by [3] demonstrated a 55.65% CWIR (cold water insoluble rate) and 33.92% HWIR (hot water insoluble rate) under optimal conditions (U/F: 1.68, temperature: 42.5°C, time: 66.2 min, pH: 3.3). Meanwhile, [4] reported 22.14% CWIN and 9.87% HWIN under their optimal conditions (U/F: 1.33, temperature: 43.5°C, time: 1.64 h), highlighting how different optimization targets yield different parameter sets [3] [4].

The statistical validation of these models confirmed their high predictive accuracy, with R² values exceeding 0.97 in multiple studies, indicating excellent correlation between predicted and experimental values. Analysis of variance (ANOVA) demonstrated that the U/F molar ratio represents the most significant factor, with its quadratic effects particularly influential on the response variables. The lack-of-fit tests were statistically insignificant, confirming the model's adequacy for prediction within the design space. The resulting mathematical models enable researchers to precisely tailor UF products for specific crop requirements by predicting the nitrogen release characteristics based on controlled synthesis parameters, thereby facilitating the production of customized slow-release fertilizers for different agricultural applications [3] [4].

Experimental Protocols

Synthesis Procedure

The synthesis of urea-formaldehyde slow-release fertilizers follows a structured three-stage process with specific conditions at each stage to ensure reproducible results with desired slow-release properties. The following protocol is adapted from the optimal conditions identified in multiple studies and can be adjusted based on specific requirements for nitrogen release characteristics [3] [4] [2]:

Materials Preparation: Formaldehyde solution (37%, 97.3 g, 1.2 mol), urea (total 60 g, 1.0 mol with F/U molar ratio of 1.2:1), sodium hydroxide solution (2 M), and dilute sulfuric acid (10% v/v). Equipment includes a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, thermometer, and temperature-controlled water bath [3] [2].

First Stage - Methylolation (Alkaline Condition): Charge formaldehyde solution into the three-necked flask and begin agitation. Adjust pH to 8.0-8.5 using 2 M sodium hydroxide solution. Add the first portion of urea (U1, 40 g) at formaldehyde-to-urea ratio of 2:1. Gradually raise the temperature to 90°C over 20 minutes and maintain at 90°C for 60 minutes. This alkaline stage promotes the formation of methylol ureas through addition reactions without premature polymerization [3] [2].

Second Stage - Condensation (Acidic Condition): After the alkaline reaction period, cool the reaction mixture to 75-80°C. Adjust pH to 3.3-5.5 using dilute sulfuric acid (optimal pH depends on target properties). Continue condensation reaction under acidic conditions until the solution reaches the "turbidity point" (typically 20-40 minutes), indicated by the formation of a white gelatinous viscous substance. Monitor reaction progress regularly by taking small samples and assessing solubility characteristics [3] [4].

Third Stage - Termination and Urea Addition: Once the desired condensation level is achieved, adjust pH back to 7.5-8.0 with sodium hydroxide solution to terminate the condensation reaction. Add the second portion of urea (U2, 20 g) and maintain temperature at 75-80°C for 30 minutes. Cool the mixture to 40°C while continuing agitation. Transfer the product to glass dishes and dry in an oven at 90°C for 3 hours. Grind the dried product into powder and sieve through a 0.9 mm standard sieve. Store in sealed containers for characterization [3] [4].

Analytical Methods

Cold Water Insoluble Nitrogen (CWIN) and Hot Water Insoluble Nitrogen (HWIN) Determination: Accurately weigh 2 g of UF sample (W₁) into each of two test tubes. Add 20 mL distilled water to each tube. Cap tubes and place one in a constant-temperature water bath at 25°C for 24 hours, and the other in a boiling water bath at 100°C for 24 hours. After extraction, filter each suspension through pre-weighed filter papers (W₂). Wash residues with minimal distilled water and transfer filter papers with residues to an oven. Dry at 60°C for 4 hours until constant weight. Weigh filter papers with residues (W₃). Calculate CWIR and HWIR using the formula: CWIR or HWIR (%) = [(W₃ - W₂) / W₁] × 100% [3].

Structural Characterization: For morphological analysis, use Scanning Electron Microscopy (SEM) with acceleration voltage of 10 kV. Prepare samples by sprinkling powder on conductive adhesive mounted on aluminum stubs and sputter-coating with gold prior to observation. For thermal stability assessment, employ Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min from room temperature to 600°C under nitrogen atmosphere. For chemical structure analysis, Fourier Transform Infrared Spectroscopy (FTIR) with KBr pellet method can identify characteristic functional groups and bond types [3] [5].

Modification Strategies and Emission Control

Formaldehyde Emission Reduction

The free formaldehyde content in UF products presents significant environmental and health concerns, necessitating effective strategies for emission control. Multiple approaches have been developed to mitigate formaldehyde release, including formulation modifications, additive incorporation, and process optimization. The most fundamental approach involves reducing the F/U molar ratio, with studies demonstrating significant decreases in formaldehyde emissions when the ratio is lowered from 2.0 to 1.0. The German standard for UF resins requires F/U molar ratio below 1.2, while the U.S. NPA standard mandates ratios below 1.3. However, reducing formaldehyde proportion must be balanced against potential deterioration of product performance, particularly in adhesive applications [1] [5].

Chemical modification with formaldehyde scavengers represents another effective strategy. Studies demonstrate that incorporating melamine (6% by urea mass) reduces free formaldehyde content to 0.31%, while polyvinyl alcohol (PVA, 3% addition during the second alkaline stage) achieves 0.33% free formaldehyde. The most effective approach combines multiple modifiers, with comprehensive modification using melamine, polyvinyl alcohol, and adipic acid dihydrazide simultaneously reducing free formaldehyde content to 0.24% and formaldehyde emission to 0.21 mg/g. These modifiers function through different mechanisms: melamine reacts with residual formaldehyde to form methylol melamine derivatives; PVA hydroxyl groups react with formaldehyde to form polyvinyl acetals; while adipic acid dihydrazide directly scavenges formaldehyde through acylation reactions [5].

Table 2: Modification Strategies for Formaldehyde Emission Reduction

| Modifier | Optimal Addition Amount | Optimal Addition Stage | Free Formaldehyde Content | Mechanism of Action |

|---|---|---|---|---|

| Melamine | 6% of urea mass | First alkaline stage | 0.31% | Forms stable methylol melamine derivatives |

| Polyvinyl Alcohol | 3% of urea mass | Second alkaline stage | 0.33% | Forms polyvinyl acetals with formaldehyde |

| Adipic Acid Dihydrazide | 1-3% of urea mass | Acidic or alkaline stage | 0.35-0.45% | Acylates formaldehyde through hydrazide groups |

| Comprehensive Modifiers | Combination of above | Multiple stages | 0.24% | Synergistic action of multiple mechanisms |

Advanced Modification Techniques

Beyond formaldehyde reduction, various modification strategies enhance specific performance characteristics of UF products. Thermal stability can be significantly improved through proper modification, with TGA analyses demonstrating that modified UF resins maintain structural integrity at higher temperatures compared to unmodified counterparts. The incorporation of nanomaterials such as nanoclay, cellulose nanofibers, or silica nanoparticles creates nanocomposite structures with enhanced mechanical properties and reduced permeability. For specific agricultural applications, biodegradability modifiers can be introduced to align the polymer degradation rate with crop nutrient uptake patterns more precisely [5].

The addition stage of modifiers significantly influences their effectiveness. For melamine, introduction during the primary alkaline reaction stage produces resins with highest bond strength and lowest formaldehyde emissions in adhesive applications. For polyvinyl alcohol, addition during the second alkaline stage following the condensation reaction provides optimal viscosity enhancement and formaldehyde scavenging. The development of bio-based modifiers from renewable resources represents an emerging trend, with lignin, tannin, and protein-based modifiers showing promise in reducing reliance on petrochemical derivatives while maintaining performance standards. These advanced modification techniques enable fine-tuning of UF product properties for specialized applications beyond conventional fertilizers, including horticultural substrates, soil conditioners, and controlled-release platforms for agrochemicals [5].

Applications and Environmental Considerations

Agricultural Applications and Performance

Urea-formaldehyde fertilizers occupy a significant niche in modern agriculture, particularly in high-value crop production systems where precise nutrient management is essential. The slow-release mechanism of UF fertilizers operates primarily through microbial decomposition in soil, with the rate of nitrogen release dependent on soil temperature, moisture, pH, and microbial activity. The optimal temperature range for decomposition is 21-32°C (70-90°F), aligning well with growing seasons for most crops. The nitrogen release curve typically follows a sigmoidal pattern, with minimal initial release followed by gradually increasing availability that peaks after several weeks to months, depending on the specific formulation and environmental conditions [1].

The agronomic benefits of UF fertilizers include reduced leaching losses, decreased volatilization, and minimized fertilizer burn compared to conventional urea. Field studies demonstrate that UF fertilizers can maintain nitrogen availability for 2-8 months depending on the chain length distribution and degree of polymerization. The customizable release patterns enable matching nutrient availability to specific crop uptake curves, particularly beneficial for perennial crops, turfgrasses, and horticultural species with extended growing seasons. Additionally, UF fertilizers improve soil structure by promoting aggregation and reducing compaction, thereby enhancing root penetration and water infiltration. The gradual nitrogen release also minimizes salt stress on germinating seeds and young seedlings, making UF formulations valuable for starter fertilizers in sensitive crops [4] [1].

Environmental Impact and Emission Control

The environmental profile of UF products encompasses both benefits and concerns that must be carefully managed. On the positive side, the enhanced nitrogen use efficiency reduces nitrate contamination of groundwater and decreases emissions of nitrous oxide, a potent greenhouse gas. However, the potential for formaldehyde emissions during production, application, and product use requires careful attention. Atmospheric formaldehyde concentrations temporarily increase following UF fertilizer application, particularly in greenhouse operations where ventilation may be limited. These emissions can contribute to tropospheric ozone formation and raise concerns about operator exposure in confined spaces [1].

Environmental conditions significantly influence formaldehyde emission rates, with both elevated temperature and high humidity increasing release from UF products. Proper formulation with reduced F/U molar ratios and incorporation of formaldehyde scavengers can mitigate these emissions effectively. Regulatory standards in various jurisdictions limit acceptable formaldehyde emissions from UF-containing products, driving continued innovation in emission control technologies. Life cycle assessments comparing UF fertilizers with conventional alternatives must consider the balance between reduced nutrient pollution and formaldehyde emissions to accurately quantify environmental trade-offs. Proper handling guidelines and application recommendations help minimize exposure risks while maximizing agronomic benefits [1] [5].

Conclusion and Workflow Summary

The synthesis of this compound-based urea-formaldehyde fertilizers has evolved from empirical formulations to precisely controlled processes enabled by statistical optimization methodologies. The critical parameters—U/F molar ratio, reaction temperature, reaction time, and pH profile—interact in complex ways to determine product performance, necessitating multivariate optimization approaches like response surface methodology. The comprehensive understanding of reaction mechanisms, coupled with advanced modification strategies, enables the production of tailored slow-release nitrogen fertilizers with specific dissolution characteristics matched to crop requirements and environmental conditions.

The following workflow diagram summarizes the optimized synthesis protocol and parameter relationships:

Figure 1: Optimized Synthesis Workflow for Urea-Formaldehyde Fertilizers

Future development directions for UF fertilizer technology include further refinement of biobased modifiers, integration with digital agriculture platforms for precision nutrient management, and development of multi-nutrient formulations incorporating phosphorus, potassium, and micronutrients within the slow-release matrix. As sustainability requirements in agriculture intensify, the ability to precisely control nutrient release patterns while minimizing environmental impacts will ensure the continued relevance and advancement of urea-formaldehyde fertilizer technology.

References

- 1. - Urea - Wikipedia formaldehyde [en.wikipedia.org]

- 2. Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde ... [irispublishers.com]

- 3. of Optimization Conditions for Synthesis - Urea ... Formaldehyde [pmc.ncbi.nlm.nih.gov]

- 4. Modeling and Optimizing the Synthesis of Urea - formaldehyde ... [nature.com]

- 5. Free formaldehyde reduction in urea - formaldehyde ... :: BioResources [bioresources.cnr.ncsu.edu]

Methylene Urea Slow-Release Fertilizer: Application Notes & Protocols

1. Introduction to Methylene Urea (MU) Methylene Urea (MU) is a class of slow-release nitrogen fertilizer produced by the controlled chemical reaction of urea with formaldehyde, resulting in a series of methylene urea polymers of varying chain lengths (e.g., methylene diurea, dimethylene triurea, trimethylene tetraurea) [1] [2]. The core principle of MU is its slow-release mechanism, which is primarily governed by microbial decomposition in the soil, unlike quick-release fertilizers that are highly water-soluble [3] [2]. The length of the polymer chain directly influences the release rate; longer chains release nitrogen over a more extended period [2]. This provides a steady, predictable nitrogen supply that aligns with plant uptake needs, enhancing Nitrogen Use Efficiency (NUE) and mitigating environmental impacts such as nutrient leaching and greenhouse gas emissions [4] [5].

2. Synthesis and Production Protocols

2.1. Liquid Methylene Urea Fertilizer Production This protocol is adapted from patent literature for producing a stable liquid MU formulation [6].

- Primary Materials: Urea, Formaldehyde solution, Triethanolamine, Phosphoric acid, Potassium hydroxide, and Attapulgite clay.

- Equipment: Reactor vessel with temperature control and stirring capability, pH meter.

- Procedure:

- Solution Preparation: Prepare separate 50% aqueous solutions of both urea and formaldehyde.

- Initial Reaction: Charge the urea solution into the reactor. With constant agitation, add the formaldehyde solution.

- pH Adjustment and Reaction: Add phosphoric acid to the reaction mixture to lower the pH to approximately 3.0. Maintain the temperature between 40°C and 50°C for a period of 1 to 4 hours. This acidic, low-temperature environment favors the formation of methylol ureas.

- Neutralization and Stabilization: After the reaction period, add triethanolamine to raise the pH to near neutrality (around 7.0). This step stabilizes the solution and prevents further polymerization, which is crucial for maintaining a liquid product.

- Final Formulation (Optional): To create a suspension fertilizer, attapulgite clay can be added to the neutralized solution. The mixture is then milled to achieve a uniform suspension. Adding a small amount of potassium hydroxide can further stabilize the suspension [6].

2.2. Solid Methylene Urea Granule Production This protocol outlines the industrial-scale production of solid, granular MU fertilizers, as practiced by leading companies [1] [3].

- Primary Materials: Urea, Formaldehyde.

- Equipment: Controlled chemical reactor, Prilling tower or granulation unit, Drying oven.

- Procedure:

- Polymerization: Urea and formaldehyde are reacted under controlled conditions of temperature, pH, and urea-to-formaldehyde (U:F) ratio. The U:F ratio is a critical parameter that determines the distribution of short and long-chain polymers in the final product, thereby controlling its release characteristics [1].

- Granulation/Prilling: The molten MU reaction product is solidified into granules or "prills." This is typically achieved in a prilling tower, where the molten mixture is sprayed and cooled, or in a granulation unit [3].

- Curing and Drying: The formed granules are dried to remove residual moisture and achieve final product stability [1].

3. Key Characterization and Experimental Protocols

3.1. Chemical Characterization of MU Products

- Fourier Transform Infrared (FTIR) Spectroscopy:

- Purpose: To identify the functional groups and confirm the formation of methylene urea polymers. The presence of characteristic bonds (e.g., C-N stretching) and the absence of free urea peaks can be monitored [7].

- Protocol: Prepare a KBr pellet containing a small amount of the solid MU sample. Acquire the IR spectrum in the range of 4000-400 cm⁻¹. Compare the spectrum against reference spectra of pure urea and formaldehyde to identify new bond formations [7].

- Determination of Nitrogen Forms:

- Purpose: To quantify the percentage of Water Insoluble Nitrogen (WIN), which is a key indicator of the slow-release property of the fertilizer [3].

- Protocol: A known weight of the MU fertilizer is dissolved or suspended in water under specified conditions. The insoluble fraction is separated, and the nitrogen content in this fraction is determined using the Kjeldahl method or Dumas combustion. The WIN is expressed as a percentage of the total nitrogen [3].

3.2. Release Kinetics and Efficacy Testing

Soil Column Leaching Experiment:

- Purpose: To simulate and measure the nitrogen release profile of MU fertilizers under conditions that mimic the field environment, including leaching potential [8].

- Protocol:

- Column Setup: Pack soil uniformly into a leaching column.

- Fertilizer Application: Apply a known amount of MU fertilizer to the top of the soil column.

- Simulated Rainfall/Leaching: Apply a fixed volume of water at regular intervals (e.g., daily or weekly) to simulate rainfall.

- Leachate Collection and Analysis: Collect the leachate from the bottom of the column after each watering event. Analyze the leachate for urea-N, ammonium-N (NH₄⁺), and nitrate-N (NO₃⁻) concentrations using colorimetric methods or a Visible spectrophotometer [7] [8].

- Data Modeling: Fit the cumulative release data to mathematical models to understand the release mechanism.

Field Efficacy Trials:

- Purpose: To evaluate the effect of MU fertilizers on crop yield, quality, and soil health under real agricultural conditions [9].

- Protocol: A two-year field study on a target crop (e.g., processing tomatoes) is recommended.

- Experimental Design: Set up a randomized complete block design with treatments including conventional urea, MU fertilizers, and an unfertilized control. Using ¹⁵N-labeled fertilizers allows for precise tracking of fertilizer nitrogen uptake [9].

- Data Collection: Monitor plant growth parameters, and at harvest, determine total yield and quality. Analyze plant tissue for total nitrogen content to calculate Fertilizer Nitrogen Use Efficiency (NUE) [9].

- Soil Analysis: Post-harvest, analyze soil samples for residual nitrogen and microbial biomass to assess long-term impacts [9].

4. Data Presentation and Analysis

Table 1: Nitrogen Release Profile of MU vs. Conventional Urea in a Soil Column Study This data is synthesized from a biochar-coated urea study, included here to illustrate a standard release profile and modeling approach for slow-release fertilizers [8].

| Fertilizer Type | Cumulative N Release at 7 days | Cumulative N Release at 21 days | Time for 75% N Release | Best-Fit Release Model |

|---|---|---|---|---|

| Conventional Urea | ~85% | ~100% | 9 days | First-order kinetics |

| Methylene Urea (Ex.) | ~25% | ~75% | 21 days | Korsmeyer-Peppas |

| Biochar-Coated Urea | ~40% | ~100% | 13 days | Korsmeyer-Peppas |

Table 2: Agronomic Performance of MU in a Field Trial (Processing Tomatoes) This data is adapted from a peer-reviewed study on processing tomatoes using MU [9].

| Fertilizer Treatment | Tomato Yield (Tonne/Ha) | Fertilizer N Use Efficiency (NUE) | Residual N in Soil |

|---|---|---|---|

| Winter Fallow + Urea | Baseline | ~40% | Baseline |

| Winter Fallow + MU | Significantly Lower (Year 2) | ~40% | Higher |

| Cover Crop + MU | No Significant Difference | ~40% | Higher |

5. Release Kinetics Modeling and Mechanisms The release of nitrogen from slow-release fertilizers can be modeled to understand the underlying mechanism. The Korsmeyer-Peppas model is often used, especially for polymer-based systems [7] [8].

The model is expressed as: ( M_t / M_\infty = k t^n ) where:

- ( M_t / M_\infty ) is the fraction of nitrogen released at time t.

- k is the kinetic constant.

- n is the release exponent, which indicates the release mechanism.

For matrix-based systems like MU, an n value of 0.5 suggests Fickian diffusion, where release is controlled by the diffusion of water into and nitrogen out of the polymer matrix. As release progresses beyond 60%, the mechanism may shift to a combination of diffusion and polymer degradation (hydrolysis) [7]. MATLAB or other computational software can be used to perform nonlinear regression and determine the parameters k and n from experimental data [10].

Experimental Workflow and Release Mechanism

The following diagram illustrates the complete workflow for developing and evaluating a methylene urea slow-release fertilizer, from synthesis to field application.

The core slow-release mechanism of methylene urea fertilizers involves both chemical structure and biological activity, as shown below.

References

- 1. Advanced Fertilizers Production Plants [ballestra.com]

- 2. slow release fertilizer [turf.arizona.edu]

- 3. : Nu-Tec Specialty Methylene Urea Products [nu-tec.com]

- 4. What is Methylene ? Uses, How It... Urea Slow Release Fertilizer [linkedin.com]

- 5. Slow Release Fertilizer Market: Driving Sustainable... Methylene Urea [marketresearchintellect.com]

- 6. GB2025387A - Liquid Methylene - Google Patents Urea Fertilizers [patents.google.com]

- 7. A Slow - Release of Urea Prepared via Melt Blending with... Fertilizer [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Properties, and Mechanistic Release -Kinetics Modeling of... [link.springer.com]

- 9. as a Methylene - urea nitrogen source for processing... slow release [link.springer.com]

- 10. (PDF) Simulation of Nitrogen Release from Chitosan/Local Organic... [academia.edu]

Comprehensive Application Notes and Protocols: Optimizing Urea-Formaldehyde Fertilizer Synthesis Using Response Surface Methodology

Introduction and Background

Urea-formaldehyde (UF) slow-release fertilizers represent a class of nitrogen fertilizers that coordinate nutrient release with crop absorption patterns, addressing critical limitations of conventional fertilizers that lose approximately 70% of applied nitrogen through leaching, decomposition, and volatilization. These polymer-based fertilizers are synthesized through the controlled reaction of urea and formaldehyde under specific conditions, resulting in methylene urea polymers with varying chain lengths that determine their nitrogen release characteristics. The slow-release properties of UF fertilizers provide significant agronomic and environmental benefits, including reduced nutrient leaching, decreased greenhouse gas emissions, and improved nitrogen use efficiency exceeding 50% compared to conventional fertilizers. These advantages have positioned UF fertilizers as crucial tools for enhancing global food security while minimizing environmental impacts associated with agricultural production. [1] [2] [3]

The synthesis of UF fertilizers is a complex process influenced by multiple interacting factors including reaction temperature, time, urea-formaldehyde molar ratio, and pH conditions. These parameters collectively determine the degree of polymerization and consequently the nitrogen release characteristics of the final product. Traditional optimization approaches such as one-factor-at-a-time (OFAT) and orthogonal array designs have limitations in capturing the complex interactive effects between process parameters, often resulting in suboptimal synthesis conditions. Response Surface Methodology (RSM) addresses these limitations by enabling simultaneous investigation of multiple factors and their interactions through the development of empirical mathematical models, providing a more efficient and comprehensive approach to process optimization in UF fertilizer synthesis. [1] [2]

Table 1: Comparison of UF Fertilizer Components and Their Nitrogen Release Characteristics [1] [2]

| Component Type | Solubility | Release Rate | Crop Availability | Ideal Application |

|---|---|---|---|---|

| Cold-Water-Soluble N (CWSN) | Soluble in 25°C water | Immediate | Days | Short-season crops, starter fertilizer |

| Cold-Water-Insoluble N (CWIN) | Insoluble in 25°C water, soluble in 100°C water | Slow-release | Weeks to months | Medium-duration crops |

| Hot-Water-Insoluble N (HWIN) | Insoluble in 100°C water | Very slow-release | Months | Long-duration crops, turfgrass |

Table 2: Comparison of Research Approaches for UF Fertilizer Optimization [2]

| Methodology | Factor Interactions | Model Precision | Experimental Requirements | Optimal Solution Reliability |

|---|---|---|---|---|

| Single-Factor Tests | Not considered | Low | Low to moderate | Limited |

| Orthogonal Design | Limited consideration | Moderate | Moderate | Relative optimum |

| Response Surface Methodology | Comprehensive modeling | High | Moderate to high | Near global optimum |

Materials and Methods

Reagents and Equipment

Chemical Reagents for UF synthesis should include urea (agricultural or reagent grade), formaldehyde solution (37% by weight, stabilized), sodium hydroxide (2% w/w solution for pH adjustment), and dilute sulfuric acid or formic acid (for acid catalysis stage). All reagents should be stored according to manufacturer specifications and used before expiration dates to ensure consistent reactivity. Deionized water is recommended for all solution preparations to prevent interference from dissolved minerals. [1]

Essential Laboratory Equipment includes: 250 mL three-necked round-bottom flask fitted with a condenser, thermometer, and mechanical stirrer; constant-temperature water bath capable of maintaining temperatures between 30-70°C with ±0.5°C precision; analytical balance with 0.001 g sensitivity; pH meter with temperature compensation, regularly calibrated using standard buffer solutions; drying oven capable of maintaining 90°C for sample preparation; and vacuum filtration apparatus for separation of insoluble fractions. For characterization, sieves (0.9 mm standard sieve) are required for sample standardization, along with equipment for scanning electron microscopy and thermal stability analysis if advanced characterization is planned. [1]

Analytical Methods

Cold-Water-Insoluble Nitrogen (CWIN) and Hot-Water-Insoluble Nitrogen (HWIN) determination follows a standardized extraction and gravimetric analysis procedure. Precisely weigh 2.0 g of prepared UF sample into separate test tubes, add 20 mL of deionized water, and maintain one tube at 25°C and the other at 100°C in constant-temperature water baths for 24 hours. After extraction, filter the suspensions through pre-weighed filter papers, dry the insoluble residues at 60°C for 4 hours, and weigh to determine the insoluble fractions. Calculate CWIN and HWIN percentages using the formulas: [1]

CWIN (%) = (b/a) × 100 HWIN (%) = (c/a) × 100

Where 'a' is the initial sample weight (g), 'b' is the cold-water-insoluble residue weight (g), and 'c' is the hot-water-insoluble residue weight (g). The difference between CWIN and HWIN represents the slow-release nitrogen fraction that becomes available to plants over intermediate timeframes, while HWIN represents the long-term nitrogen reservoir in the soil. [1] [2]

Experimental Design

Response Surface Methodology Overview

Response Surface Methodology is a collection of statistical and mathematical techniques for developing, improving, and optimizing processes where multiple variables influence a response of interest. The primary objective of RSM is to determine the optimal conditions for the process by modeling the relationship between controlled factors and observed responses. In UF fertilizer synthesis, RSM enables researchers to efficiently explore the complex non-linear relationships between synthesis parameters and fertilizer performance characteristics, particularly the cold-water-insoluble and hot-water-insoluble nitrogen contents that determine the slow-release properties. The methodology typically involves a sequential approach beginning with screening experiments to identify significant factors, followed by more detailed optimization using designs such as Central Composite Design (CCD) or Box-Behnken Design (BBD). [1] [2]

The mathematical foundation of RSM is the approximation of the true response function by a second-order polynomial model, which can capture curvature and interaction effects that first-order models cannot. For UF synthesis optimization with four factors, the model takes the form:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ + ε

Where Y is the predicted response (CWIN or HWIN), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded independent variables, and ε is the random error term. The model coefficients are estimated through multiple regression analysis based on experimental data collected according to a statistically designed experiment. [1] [2]

Factor Selection and Experimental Design

The selection of factors and their levels is critical for successful RSM application in UF synthesis optimization. Based on comprehensive research, the most influential factors include: reaction temperature (typically 35-55°C), reaction time (30-90 minutes), urea-formaldehyde molar ratio (U/F from 1.4 to 1.7), and pH during the acid condensation stage (3.0-5.0). These factors should be coded to dimensionless units (-1, 0, +1) to facilitate model fitting and comparison of factor effects. The experimental design should include appropriate replication at center points to estimate pure error and assess model adequacy. [1]

For UF fertilizer optimization, both Box-Behnken Design (BBD) and Central Composite Design (CCD) have been successfully employed. BBD is particularly efficient as it requires fewer experimental runs than CCD while still enabling estimation of the full quadratic model. A typical BBD for four factors at three levels each requires 29 experimental runs including center point replicates. The design matrix should be randomized to minimize the effects of extraneous variables. Statistical software such as Design-Expert or similar packages are recommended for design generation, model fitting, and optimization. [1] [2]

Synthesis Protocol

Step-by-Step Procedure for UF Fertilizer Synthesis

Solution Preparation: Weigh the required amounts of urea and 37% formaldehyde solution based on the desired U/F molar ratio using an analytical balance. For a U/F ratio of 1.5, typically 60 g of urea and approximately 100 g of formaldehyde solution would be used. Transfer the formaldehyde solution to the 250 mL three-necked flask immersed in a constant-temperature water bath. [1]

Initial pH Adjustment: Adjust the initial pH of the formaldehyde solution to 9.0 using 2% NaOH solution with continuous stirring. This alkaline condition promotes the initial hydroxymethylation reaction where formaldehyde attacks the amino groups of urea to form methylol ureas. [1]

Urea Addition and Hydroxymethylation: Gradually add the pre-weighed urea to the formaldehyde solution while maintaining constant stirring. Maintain the temperature at 40-45°C for 30 minutes to complete the hydroxymethylation stage, during which monomethylolurea and dimethylolurea are formed as evidenced by the clear solution. [1]

Acid Condensation Stage: Carefully adjust the pH to the desired acidic condition (typically pH 3.0-4.0) using dilute sulfuric acid. This initiates the polycondensation reaction where methylol ureas form methylene bridges, creating the polymeric network characteristic of UF slow-release fertilizers. Maintain the predetermined reaction temperature and time according to the experimental design (e.g., 42.5-45°C for 60-70 minutes). [1] [2]

Termination and Product Recovery: When the reaction time is complete, adjust the pH back to neutral (pH 7.0-7.5) using 2% NaOH to stop the polymerization. Transfer the viscous product to glass dishes and dry in an oven at 90°C for 3 hours. Grind the dried product into a fine powder and sieve through a 0.9 mm mesh to obtain uniform particles for testing and characterization. [1]

The following workflow diagram illustrates the complete UF synthesis process:

Optimal Conditions and Verification

Optimized Synthesis Parameters

Through systematic RSM optimization, researchers have identified distinct sets of optimal conditions for UF fertilizer synthesis depending on the target release characteristics. For maximum slow-release nitrogen content (high CWIN with moderate HWIN), recent research indicates optimal conditions include: reaction temperature of 42.5°C, reaction time of 66.2 minutes, U/F molar ratio of 1.68, and pH 3.3 during the acid condensation stage. Under these conditions, CWIR and HWIR reached 55.65% and 33.92% respectively, indicating a favorable balance between immediately available and slow-release nitrogen fractions. This combination is particularly suitable for medium-duration crops with significant nitrogen demand during vegetative growth stages. [1]

Alternative optimization focusing on minimizing hot-water-insoluble nitrogen while maintaining adequate slow-release properties has yielded different parameters: U/F molar ratio of 1.33, reaction temperature of 43.5°C, and reaction time of 1.64 hours. This combination resulted in 22.14% CWIN and 9.87% HWIN, producing a fertilizer with more rapidly available nitrogen suitable for short-season crops or cooler soil conditions where microbial activity and polymer degradation may be slower. The variation in optimal conditions between studies highlights the importance of clearly defining performance objectives before undertaking optimization experiments. [2]

Table 3: Comparison of Optimized UF Synthesis Conditions from Different Studies [1] [2]